molecular formula C16H20N2O3S2 B12204579 2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine

2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine

Cat. No.: B12204579
M. Wt: 352.5 g/mol
InChI Key: FTQPXQBFXHPOMK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring substituted with a sulfonyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized via a coupling reaction involving ethyl (2-amino-1,3-thiazol-4-yl) acetate and naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The morpholine ring is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is unique due to its specific combination of a morpholine ring, sulfonyl group, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C16H20N2O3S2/c1-11-8-18(9-12(2)21-11)23(19,20)15-6-4-5-14(7-15)16-10-22-13(3)17-16/h4-7,10-12H,8-9H2,1-3H3

InChI Key

FTQPXQBFXHPOMK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C

Origin of Product

United States

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